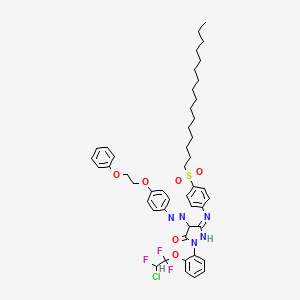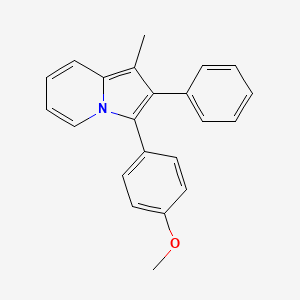
4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one is a chemical compound with the molecular formula C5H6INO2S This compound belongs to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes.
Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic iodination reaction using iodine or iodine monochloride.
Addition of the Methylthio Group: The methylthio group can be added through a nucleophilic substitution reaction using methylthiolate as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions using solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated isoxazole derivatives.
Substitution: Isoxazole derivatives with substituted nucleophiles.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the iodine and methylthio groups can influence its binding affinity and specificity to these targets. The exact pathways involved may vary depending on the specific biological activity being studied.
類似化合物との比較
4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one can be compared with other similar compounds, such as:
4-iodo-5-methylisoxazole: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
5-((methylthio)methyl)isoxazol-3(2H)-one:
4-bromo-5-((methylthio)methyl)isoxazol-3(2H)-one: Contains a bromine atom instead of iodine, which may result in different reactivity and biological effects.
The uniqueness of this compound lies in the combination of the iodine and methylthio groups, which can impart distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
89661-21-2 |
|---|---|
分子式 |
C5H6INO2S |
分子量 |
271.08 g/mol |
IUPAC名 |
4-iodo-5-(methylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C5H6INO2S/c1-10-2-3-4(6)5(8)7-9-3/h2H2,1H3,(H,7,8) |
InChIキー |
LTSVTPOVVZSTMB-UHFFFAOYSA-N |
正規SMILES |
CSCC1=C(C(=O)NO1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


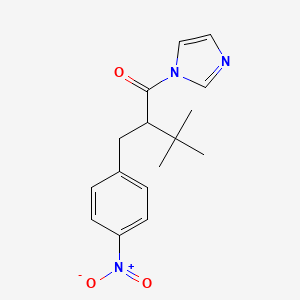
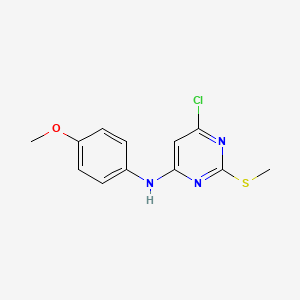

![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)
![1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12920040.png)
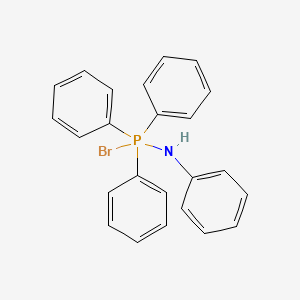
![5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12920050.png)


